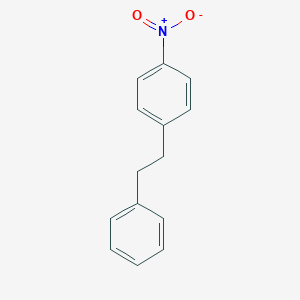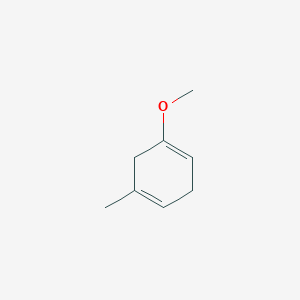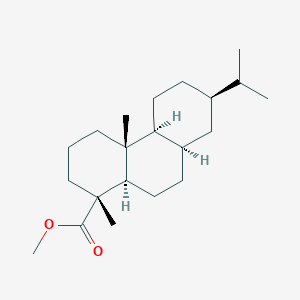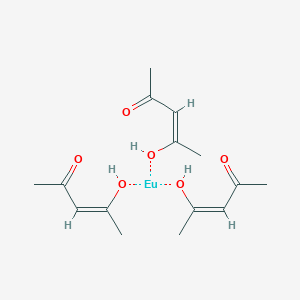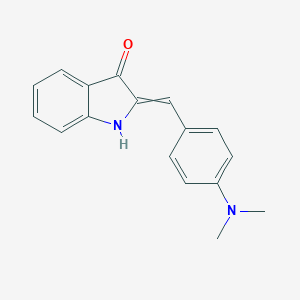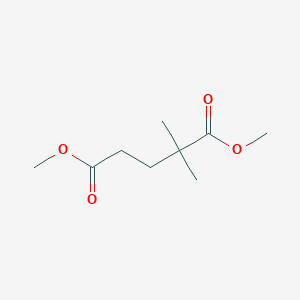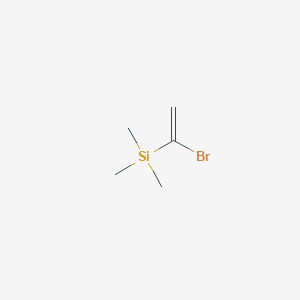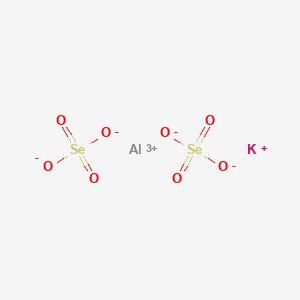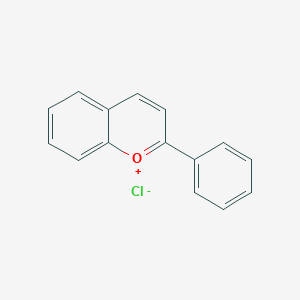
2-Phenyl-1-benzopyrylium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-benzopyrylium chloride, also known as berberine chloride, is a naturally occurring alkaloid found in various plants such as Berberis aristata, Berberis vulgaris, and Coptis chinensis. Berberine has been used for centuries in traditional medicine to treat various ailments such as diarrhea, dysentery, and infections. Recently, berberine has gained attention for its potential therapeutic effects on various diseases such as diabetes, cancer, and cardiovascular diseases.
作用机制
The mechanism of action of 2-Phenyl-1-benzopyrylium chloride is not fully understood. However, studies have shown that 2-Phenyl-1-benzopyrylium chloride can activate various signaling pathways such as AMP-activated protein kinase (AMPK), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB). Berberine has also been found to interact with various molecular targets such as enzymes, receptors, and ion channels.
生化和生理效应
Berberine has been found to have various biochemical and physiological effects. Berberine has been found to regulate glucose and lipid metabolism by activating AMPK and reducing insulin resistance. Berberine has also been found to have antioxidant and anti-inflammatory effects by reducing oxidative stress and inflammation. Berberine has also been found to have antimicrobial effects by inhibiting the growth of various bacteria and fungi.
实验室实验的优点和局限性
Berberine has several advantages for lab experiments. Berberine is a natural compound that can be easily extracted from plants or synthesized chemically. Berberine is also relatively stable and can be stored for long periods without degradation. However, 2-Phenyl-1-benzopyrylium chloride also has some limitations for lab experiments. Berberine has poor solubility in water, which can affect its bioavailability and efficacy. Berberine can also interact with various proteins and enzymes, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 2-Phenyl-1-benzopyrylium chloride. Further studies are needed to elucidate the mechanism of action of 2-Phenyl-1-benzopyrylium chloride and its molecular targets. Studies are also needed to investigate the potential therapeutic effects of 2-Phenyl-1-benzopyrylium chloride on other diseases such as neurodegenerative diseases and autoimmune diseases. Studies are also needed to optimize the formulation and delivery of 2-Phenyl-1-benzopyrylium chloride to improve its bioavailability and efficacy.
合成方法
Berberine can be synthesized through various methods such as extraction from plants, chemical synthesis, and microbial fermentation. The most common method of synthesis is through the extraction of 2-Phenyl-1-benzopyrylium chloride from plants such as Berberis aristata and Berberis vulgaris. The extraction process involves the use of solvents such as ethanol, methanol, or water to extract the alkaloid from the plant material. The extracted 2-Phenyl-1-benzopyrylium chloride is then purified through various methods such as chromatography or crystallization.
科学研究应用
Berberine has been extensively studied for its potential therapeutic effects on various diseases. Studies have shown that 2-Phenyl-1-benzopyrylium chloride has anti-inflammatory, antioxidant, and antimicrobial properties. Berberine has also been found to have potential therapeutic effects on diabetes, cancer, and cardiovascular diseases. Berberine has been found to regulate blood glucose levels by increasing insulin sensitivity and reducing insulin resistance. Berberine has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Berberine has also been found to have potential therapeutic effects on cardiovascular diseases by reducing cholesterol levels and improving endothelial function.
属性
CAS 编号 |
13329-14-1 |
|---|---|
产品名称 |
2-Phenyl-1-benzopyrylium chloride |
分子式 |
C15H11ClO |
分子量 |
242.7 g/mol |
IUPAC 名称 |
2-phenylchromenylium;chloride |
InChI |
InChI=1S/C15H11O.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H/q+1;/p-1 |
InChI 键 |
GSGBDETVUFKCRJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
规范 SMILES |
C1=CC=C(C=C1)C2=[O+]C3=CC=CC=C3C=C2.[Cl-] |
其他 CAS 编号 |
13329-14-1 |
同义词 |
2-phenyl-1-benzopyrylium chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)
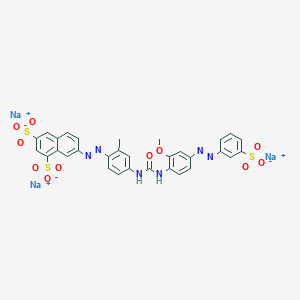
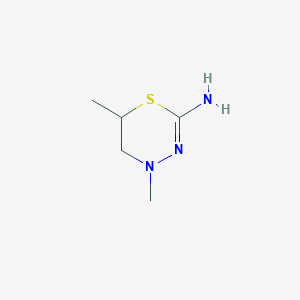
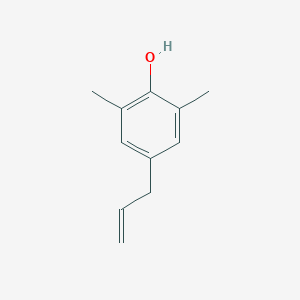
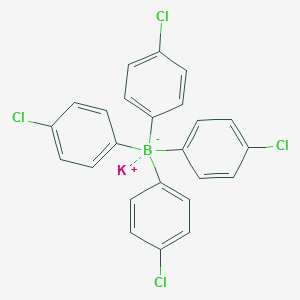
![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)
